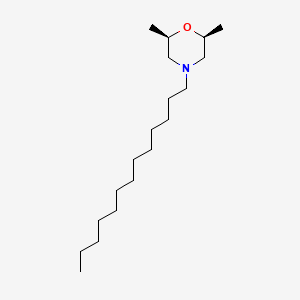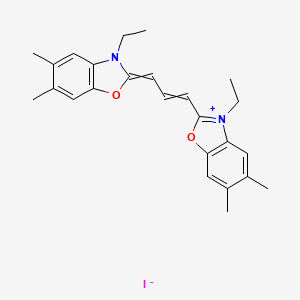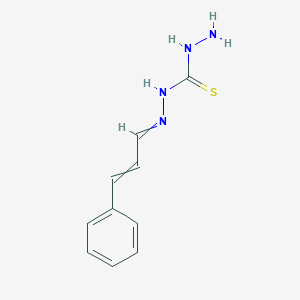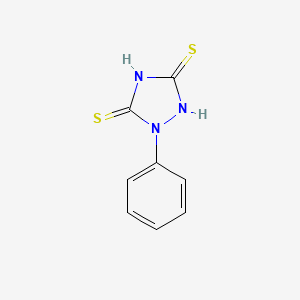
N~1~-(2-Nitrophenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a nitro group (-NO~2~) attached to a phenyl ring, which is further connected to a benzene-1,3-diamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrophenyl)benzene-1,3-diamine typically involves the nitration of benzene derivatives followed by amination. One common method is the nitration of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to the corresponding diamine . The reduction can be carried out using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .
Industrial Production Methods
Industrial production of N1-(2-Nitrophenyl)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Nitrophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Zinc powder in ethanol, hydrogen gas with palladium catalyst.
Substitution: Concentrated sulfuric acid and nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~-(2-Nitrophenyl)benzene-1,3-diamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-(2-Nitrophenyl)benzene-1,3-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in hydrogen bonding, electron donation, and acceptance, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacks the nitro group.
1,3-Dinitrobenzene: Contains two nitro groups and exhibits different reactivity patterns.
Benzene-1,2-diamine: Another aromatic diamine with different substitution patterns.
Uniqueness
N~1~-(2-Nitrophenyl)benzene-1,3-diamine is unique due to the presence of both nitro and diamine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
54381-15-6 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-N-(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H,13H2 |
Clé InChI |
BHLJEAQVVPFRKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)




![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)





![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
